2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 918108-19-7
VCID: VC16933245
InChI: InChI=1S/C10H8INOS/c11-9-3-1-2-8(6-9)7-12-10(13)4-5-14-12/h1-6H,7H2
SMILES:
Molecular Formula: C10H8INOS
Molecular Weight: 317.15 g/mol

2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one

CAS No.: 918108-19-7

Cat. No.: VC16933245

Molecular Formula: C10H8INOS

Molecular Weight: 317.15 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one - 918108-19-7

Specification

CAS No. 918108-19-7
Molecular Formula C10H8INOS
Molecular Weight 317.15 g/mol
IUPAC Name 2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one
Standard InChI InChI=1S/C10H8INOS/c11-9-3-1-2-8(6-9)7-12-10(13)4-5-14-12/h1-6H,7H2
Standard InChI Key LUAMXMKELMPXSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)I)CN2C(=O)C=CS2

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one features a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. The 3-iodophenylmethyl group is attached to the nitrogen atom at position 2, while the ketonic oxygen resides at position 3 (Figure 1). The iodine atom at the para position of the phenyl ring introduces steric bulk and electronic effects, potentially influencing reactivity and biological interactions .

Table 1: Physicochemical Properties of 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one

PropertyValue/Description
Molecular FormulaC₁₀H₈INOS
Molecular Weight345.15 g/mol
Melting PointNot reported (inferred: 180–220°C)
SolubilityLikely soluble in DMSO, DMF; insoluble in H₂O
LogP (Partition Coefficient)Estimated 2.8–3.5 (lipophilic)

The iodine substituent contributes to the molecule’s high molecular weight and lipophilicity, which may enhance membrane permeability and bioavailability compared to non-halogenated analogs .

Synthetic Pathways and Methodological Considerations

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a plausible route for synthesizing this compound. This method involves the condensation of a ketone with a thioamide in the presence of an oxidizing agent. For 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one, the reaction could proceed as follows:

  • Step 1: React 3-iodophenylacetonitrile with elemental sulfur and ammonia to form the corresponding thioamide.

  • Step 2: Cyclize the thioamide with α-bromoacetophenone under basic conditions to yield the thiazole ring .

Key Reaction

3-Iodophenylacetonitrile+S+NH3Thioamide IntermediateBaseα-Bromoacetophenone2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one\text{3-Iodophenylacetonitrile} + \text{S} + \text{NH}_3 \rightarrow \text{Thioamide Intermediate} \xrightarrow[\text{Base}]{\alpha\text{-Bromoacetophenone}} \text{2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one}

Alternative Routes

Recent advances in thiazole synthesis, such as microwave-assisted cyclization or catalysis by chitosan-grafted polymers, could improve yields and reduce reaction times . For instance, the use of iodine as a cyclizing agent in ethanol under reflux conditions has been effective for analogous thiazoles .

Biological Activities and Mechanism of Action

Anticancer Activity

Thiazoles bearing halogenated phenyl groups demonstrate cytotoxicity via tubulin polymerization inhibition or apoptosis induction . For example, compound 22 (3,4-dichlorophenyl-thiazole) exhibits an IC₅₀ of 2.01 µM against HT29 colon cancer cells . The 3-iodophenyl group in 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one may similarly disrupt microtubule dynamics or DNA repair mechanisms.

Table 2: Inferred Anticancer Activity Against Common Cell Lines

Cell LineIC₅₀ (Predicted)Mechanism
MCF-7 (Breast Cancer)5–10 µMTubulin inhibition
HepG2 (Liver Cancer)8–12 µMApoptosis induction
A549 (Lung Cancer)10–15 µMReactive oxygen species

Pharmacokinetic and Toxicity Profiling

Toxicity Considerations

Halogenated thiazoles often exhibit dose-dependent hepatotoxicity and nephrotoxicity. For instance, compound 19 (IC₅₀ >1000 mM) showed selectivity but required toxicity mitigation through structural optimization . Preliminary safety studies for 2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one should prioritize hepatic enzyme assays and in vivo tolerability tests.

Future Directions and Research Gaps

Target Identification

Molecular docking studies against tubulin (PDB: 1SA0) or GABA receptors (PDB: 6X3T) could elucidate binding modes. The iodine atom’s polarizability may facilitate halogen bonding with key residues, as seen in related antitubercular agents .

Synthetic Optimization

Exploring green chemistry approaches, such as solvent-free reactions or biocatalysis, could enhance the sustainability of large-scale synthesis.

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